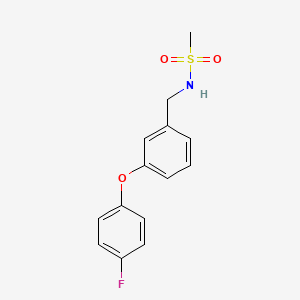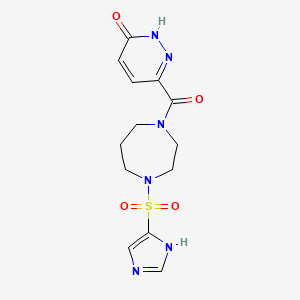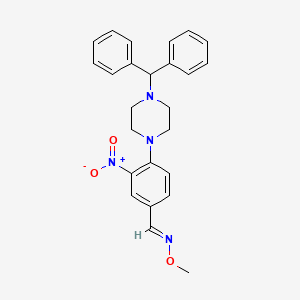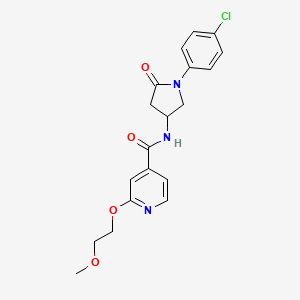
N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, Gao and colleagues synthesized 3-(4-fluorophenoxy)phenol from arylmetals via hydroxylation using N-benzyl oxaziridine . The reaction proceeded at room temperature for a duration of 2 hours .Chemical Reactions Analysis
While specific chemical reactions involving N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide are not detailed in the retrieved sources, the synthesis of similar compounds involves processes such as hydroxylation of benzenes, nucleophilic aromatic substitutions, and electrophilic aromatic substitutions .Scientific Research Applications
Molecular Structure and Conformation
Research on molecules structurally similar to N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide, such as various methanesulfonanilides, has revealed insights into their molecular conformations. Studies have focused on the positioning of the N—H bond and how it relates to other substituents in the structure. These insights are crucial for understanding the molecule's biological activity, as the orientation of certain groups (like the amide H atom) significantly influences how these molecules interact with biological receptors (Gowda, Foro, & Fuess, 2007).
Chemical Reactivity and Selectivity
In the field of organic chemistry, studies have explored the reactivity and selectivity of molecules similar to this compound. For instance, research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides has delved into their role as N-acylation reagents, highlighting their chemoselectivity. Such studies contribute to the broader understanding of how these compounds can be utilized in various chemical reactions (Kondo et al., 2000).
Biological Activity
Research into compounds structurally related to this compound has shed light on their potential biological activities. For example, studies on N-(5-substituted) thiophene-2-alkylsulfonamides, which share some structural features, have demonstrated potent inhibitory effects on enzymes like 5-lipoxygenase. Such findings suggest the potential for these types of compounds to have significant biological effects, which could be relevant to the applications of this compound as well (Beers et al., 1997).
Supramolecular Assembly
Studies have also examined the crystal structures and supramolecular assembly of compounds similar to this compound. This research is vital for understanding the solid-state properties and potential applications in materials science. For example, analysis of nimesulidetriazole derivatives provides insights into the nature of intermolecular interactions, which could be relevant for similar compounds (Dey et al., 2015).
Synthesis and Modification
Research has also focused on the synthesis and chemical modification of compounds similar to this compound. For example, studies on the palladium-catalysed arylation of sulfonamide stabilized enolates provide insights into new synthetic pathways, potentially applicable to the synthesis and modification of this compound (Zeevaart, Parkinson, & Koning, 2005).
Properties
IUPAC Name |
N-[[3-(4-fluorophenoxy)phenyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-20(17,18)16-10-11-3-2-4-14(9-11)19-13-7-5-12(15)6-8-13/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHXGHVXHBCNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC(=CC=C1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methanone](/img/structure/B2806303.png)




![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 2-chlorobenzoate](/img/structure/B2806313.png)


![Ethyl 6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2806318.png)
